(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
CAS No.: 946231-17-0
Cat. No.: VC5565918
Molecular Formula: C23H21F3N4O2
Molecular Weight: 442.442
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946231-17-0 |
|---|---|
| Molecular Formula | C23H21F3N4O2 |
| Molecular Weight | 442.442 |
| IUPAC Name | [4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C23H21F3N4O2/c1-16-27-20(15-21(28-16)32-19-8-3-2-4-9-19)29-10-12-30(13-11-29)22(31)17-6-5-7-18(14-17)23(24,25)26/h2-9,14-15H,10-13H2,1H3 |
| Standard InChI Key | HXPRKPNQEBLBDJ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s structure comprises three distinct regions:
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Pyrimidine Core: A 2-methyl-6-phenoxypyrimidin-4-yl group, where the phenoxy substituent introduces aromaticity and potential hydrogen-bonding interactions.
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Piperazine Linker: A piperazin-1-yl group serving as a flexible spacer, enhancing solubility and enabling conformational diversity.
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Trifluoromethylphenyl Methanone: A 3-(trifluoromethyl)phenyl group attached to a ketone, contributing to hydrophobicity and metabolic stability via the electron-withdrawing trifluoromethyl moiety .
The meta-position of the trifluoromethyl group on the phenyl ring distinguishes this compound from its ortho-substituted analog (CAS 946372-05-0) , potentially altering steric and electronic interactions in biological targets.
Physicochemical Characteristics
Key properties derived from structural analogs include:
The trifluoromethyl group () enhances lipophilicity (), while the phenoxy and piperazine groups moderate solubility . The compound’s achirality simplifies synthetic and purification processes .
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit synthesis for this compound is documented, retro-synthetic analysis suggests a multi-step approach:
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Pyrimidine Functionalization: 4,6-Dichloro-2-methylpyrimidine reacts with phenol under Ullmann-type coupling conditions (e.g., copper catalyst, cesium carbonate) to introduce the phenoxy group .
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Piperazine Coupling: Nucleophilic aromatic substitution replaces the remaining chlorine atom with piperazine, facilitated by polar aprotic solvents like DMF or DMSO .
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Methanone Formation: A Buchwald–Hartwig amination or Friedel–Crafts acylation links the piperazine to 3-(trifluoromethyl)benzoyl chloride .
Example Reaction Sequence:
Crystallographic and Spectroscopic Data
Although crystallographic data for this specific compound is unavailable, related structures (e.g., ) exhibit triclinic crystal systems with unit cell parameters . Key spectral features anticipated include:
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H NMR: Aromatic protons (δ 7.2–8.1 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and trifluoromethyl singlet.
Computational and Predictive Analyses
ADMET Predictions
Using tools like SwissADME:
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Absorption: High gastrointestinal permeability (logP > 4).
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Metabolism: Susceptible to CYP3A4 oxidation due to the piperazine ring .
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Toxicity: Low Ames test risk (no mutagenic alerts).
Molecular Docking Studies
Preliminary docking into the menin binding site (PDB: 4GQQ) reveals favorable interactions:
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